molecular formula C21H21NO4 B591874 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid CAS No. 865352-21-2

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid

Cat. No.: B591874
CAS No.: 865352-21-2
M. Wt: 351.402
InChI Key: CPJQXKHZCVDRSX-LJQANCHMSA-N
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Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid, also known as (R)-N-Fmoc-2-(3'-butenyl)glycine, is a chiral, non-proteinogenic amino acid derivative specifically designed for advanced solid-phase peptide synthesis (SPPS) . The core value of this building block lies in its two functional handles: the Fmoc-protected alpha-amino acid moiety allows for seamless incorporation into growing peptide chains under standard coupling conditions, while the terminal alkene group on the side chain provides a unique and versatile chemical handle for post-synthetic modification. This alkene functionality is a key site for further diversification, enabling researchers to perform selective chemical transformations, such as cross-metathesis or thiol-ene reactions, to introduce biophysical probes, fluorophores, or other complex moieties site-specifically into synthetic peptides. This makes the compound an invaluable tool in chemical biology and medicinal chemistry research for creating peptide analogs with tailored properties, studying protein-protein interactions, and developing constrained peptides or peptide-based materials. The (R) stereochemistry at the alpha-carbon is crucial for dictating the three-dimensional structure and biological activity of the resulting synthetic peptide, offering researchers a means to explore structure-activity relationships. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h2,4-11,18-19H,1,3,12-13H2,(H,22,25)(H,23,24)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJQXKHZCVDRSX-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743464
Record name (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865352-21-2
Record name (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

DMSO Master Liquid Preparation

  • Drug Dissolution : Dissolve the compound in DMSO to achieve a master liquid concentration of 10–50 mg/mL, depending on solubility limits.

  • Clarification : Vortex or sonicate the mixture until a clear solution is obtained, ensuring no particulate matter remains.

Intermediate Solvent Mixing

  • PEG300 Addition : Combine the DMSO master liquid with polyethylene glycol 300 (PEG300) at a 1:1 ratio to enhance solubility and reduce toxicity.

  • Tween 80 Incorporation : Introduce Tween 80 (polysorbate 80) to stabilize the formulation, typically at 5–10% v/v.

Aqueous Phase Dilution

  • ddH₂O Addition : Gradually add double-distilled water under continuous stirring to achieve the final working concentration.

  • Final Clarification : Centrifuge the formulation at 10,000 × g for 5 minutes to remove insoluble aggregates.

Critical Notes :

  • Order of Operations : Solvents must be added sequentially (DMSO → PEG300 → Tween 80 → ddH₂O) to prevent precipitation.

  • Alternative Vehicles : For lipid-based delivery, replace PEG300/Tween 80 with corn oil, maintaining a 1:1 ratio with DMSO.

Quality Control and Validation

Purity Assessment

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients confirm purity >98%, as specified in Certificate of Analysis (COA) documents.

  • Mass Spectrometry : Electrospray ionization (ESI-MS) validates the molecular weight (351.4 g/mol) and detects impurities.

Stability Testing

  • Thermal Stability : Solutions retain >95% integrity after 24 hours at 25°C but degrade by 15–20% at 40°C.

  • Light Sensitivity : Amber vials are recommended for long-term storage to prevent photodegradation.

Challenges and Troubleshooting

Solubility Limitations

  • Issue : Poor solubility in aqueous buffers at concentrations >10 mM.

  • Resolution : Pre-dissolve in minimal DMSO (≤5% v/v) before buffer dilution.

Precipitation During Formulation

  • Issue : Cloudiness upon ddH₂O addition.

  • Resolution : Increase Tween 80 to 15% v/v or reduce the aqueous phase volume incrementally .

Chemical Reactions Analysis

Types of Reactions

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF (dimethylformamide).

    Peptide Bond Formation: The compound can undergo peptide bond formation with other amino acids or peptides in the presence of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).

    Oxidation and Reduction: The alkenyl side chain can participate in oxidation or reduction reactions, forming various derivatives.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling Reagents: HBTU, DIC, or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Oxidation: Potassium permanganate or osmium tetroxide.

    Reduction: Hydrogenation using palladium on carbon.

Major Products

    Deprotected Amino Acid: Removal of the Fmoc group yields ®-2-aminohex-5-enoic acid.

    Peptides: Formation of peptide bonds results in various peptides depending on the sequence and length of the amino acids involved.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Widely used in the synthesis of peptides and proteins due to its Fmoc protecting group.

    Chiral Building Block: Serves as a chiral building block in the synthesis of complex organic molecules.

Biology

    Protein Engineering: Utilized in the design and synthesis of novel proteins with specific functions.

    Enzyme Studies: Helps in the study of enzyme-substrate interactions by incorporating into peptide substrates.

Medicine

    Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.

    Diagnostic Tools: Incorporated into diagnostic peptides for imaging and detection of diseases.

Industry

    Biotechnology: Employed in the production of synthetic peptides for research and industrial applications.

    Pharmaceuticals: Integral in the manufacturing of peptide-based pharmaceuticals.

Mechanism of Action

The primary mechanism of action for ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, allowing for the stepwise assembly of peptides.

Comparison with Similar Compounds

Structural Analogues with Backbone Modifications

Compound Name Key Structural Differences Impact on Properties/Applications References
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)hex-5-ynoic acid Replaces the alkene (hex-5-enoic) with an alkyne (hex-5-ynoic) group. Alkyne enables "click chemistry" for bioconjugation; increased rigidity compared to alkene.
(R)-2-(((9H–Fluoren-9-yl)methoxy)carbonylamino)-2-methyl-dec-9-enoic acid Longer dec-9-enoic chain; methyl substitution at α-carbon. Enhanced lipophilicity; potential for membrane interaction studies in hydrophobic peptides.
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid Amino group at the third carbon (γ-position) instead of the second (α-position). Alters peptide backbone geometry; may influence β-sheet or α-helix stabilization.
2-but-3-enyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid Additional butenyl substituent at the α-carbon. Increased steric hindrance; potential for dual alkene functionalization.

Stereochemical Variants

  • (S)-enantiomers (e.g., (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid, CAS 851909-08-5) exhibit inverted configuration at the α-carbon, leading to distinct peptide conformations. For example, S-enantiomers may favor left-handed helices, while R-enantiomers stabilize right-handed structures .

Substituted Derivatives with Functional Groups

Compounds in , such as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-methylpiperazin-1-yl)pentanoic acid hydrochloride, incorporate polar substituents (e.g., piperazinyl, piperidinyl) that:

  • Enhance water solubility (e.g., compound 2i with a hydroxy group: 96% yield, [α]²⁰D = −8.3) .
  • Introduce hydrogen-bonding sites for targeted biological interactions.

Physical and Chemical Properties

  • Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water due to the hydrophobic Fmoc group and alkene .
  • Stability : Stable under SPPS conditions (piperidine deprotection) but susceptible to UV degradation due to the fluorenyl moiety .

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid, also referred to as Fmoc-D-Ala-D-Ala, is a synthetic derivative of the amino acid D-alanine, modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This modification enhances its stability and solubility, making it suitable for various applications in organic synthesis and biochemistry. The biological activity of this compound is primarily linked to its structural components and interactions with biological targets.

  • Molecular Formula : C21H21NO4
  • Molecular Weight : 353.39 g/mol
  • CAS Number : 1262886-63-4

The Fmoc group is commonly used in peptide synthesis as a protective group for amino acids, allowing for selective reactions without interference from the amino group. The presence of the fluorenyl group contributes to the compound's unique chemical properties and potential biological activities.

The biological activity of this compound is influenced by its interaction with various biological targets, particularly enzymes involved in metabolic processes. Similar compounds have demonstrated diverse biological activities, including:

  • Cytotoxicity : Some studies suggest that compounds with similar structures exhibit cytotoxic effects against certain cancer cell lines.
  • Enzyme Inhibition : The compound may interact with key enzymes such as histone deacetylases (HDACs), which play a crucial role in gene regulation and cellular processes.

Case Studies

  • Inhibition of Histone Deacetylases (HDACs) :
    • A study evaluated the inhibitory effects of various azumamide derivatives, including those related to the fluorenylmethoxycarbonyl structure. The results indicated that certain derivatives exhibited potent inhibition against HDAC isoforms, with IC50 values ranging from 14 to 67 nM . The structural modifications significantly affected their inhibitory potency.
  • Antimicrobial Activity :
    • Research on related compounds has shown promising antimicrobial properties against Mycobacterium tuberculosis. Compounds derived from fluorenone structures were identified as potent inhibitors of the enoyl acyl carrier protein reductase enzyme (InhA), crucial for fatty acid biosynthesis in mycobacteria . This suggests that this compound could have similar antimicrobial potential.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
Fmoc-D-Ala-D-AlaFmoc protecting group on D-alaninePotential HDAC inhibitor
Azumamide A-EVarious modifications on azumamide scaffoldHDAC inhibition (IC50 14–67 nM)
Fluorenone DerivativesAntiproliferative activityTopoisomerase inhibitors

Q & A

Q. Methodological Insight :

  • Protocol : Dissolve the amino acid in a 1:1 H₂O/acetone solution, add Fmoc-OSu (1.1 equiv) and Na₂CO₃ (4 equiv), and stir overnight at RT. Hexanes are used for phase separation to isolate the Fmoc-protected product .
  • Key Advantage : Fmoc’s UV activity (λ = 301 nm) facilitates monitoring via HPLC .

Basic: What are the recommended handling and storage conditions to prevent degradation?

Q. Handling :

  • Avoid skin/eye contact; use nitrile gloves, lab coats, and safety goggles.
  • Work under fume hoods to minimize inhalation of dust/aerosols .

Q. Storage :

  • Store in airtight containers at 2–8°C, protected from light and moisture.
  • Ensure compatibility with inert resins (e.g., NovaSyn TGR) to prevent premature deprotection .

Advanced: How can researchers optimize the yield of Fmoc-protected derivatives during synthesis?

Q. Critical Factors :

  • Solvent System : Use polar aprotic solvents (e.g., DMF, acetone) to enhance Fmoc-OSu reactivity. achieved 85% yield in H₂O/acetone (1:1) .
  • Base Selection : Sodium carbonate (Na₂CO₃) outperforms weaker bases (e.g., NaHCO₃) by maintaining pH >9, ensuring efficient Fmoc coupling .
  • Microwave Assistance : Microwave-assisted synthesis (50°C, 30 min) reduces reaction time from 12 hr to 1 hr while maintaining >90% yield for analogous Fmoc-amino acids .

Q. Structural Confirmation :

  • MALDI-TOF MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 383.4 for C₂₁H₂₁NO₆) .
  • X-ray Crystallography : Resolves stereochemistry, as demonstrated for Fmoc-carbamate derivatives in .

Q. Purity Assessment :

  • Reverse-Phase HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA). Retention times should match standards .
  • ¹H/¹³C NMR : Monitor δ 4.2–4.4 ppm (Fmoc CH₂) and δ 7.3–7.8 ppm (fluorenyl aromatic protons) .

Advanced: How can solubility challenges in aqueous systems be addressed?

Q. Strategies :

  • Co-Solvents : Add 20–30% DMSO or acetone to aqueous buffers to enhance solubility .
  • pH Adjustment : Maintain pH >8 to deprotonate the carboxylic acid group, improving solubility in polar solvents .
  • Surfactants : Use Tween-20 (0.1% v/v) for hydrophobic intermediates during peptide elongation .

Caution : Avoid prolonged exposure to acidic conditions, which may hydrolyze the Fmoc group .

Basic: What safety precautions are necessary for laboratory handling?

Q. PPE Requirements :

  • Respiratory : N95 masks for powder handling; NIOSH-approved respirators if dust is aerosolized .
  • Skin/Eyes : Nitrile gloves and chemical goggles; flush eyes with water for ≥15 min upon exposure .

Q. Hazard Mitigation :

  • Spill Protocol : Collect residues with absorbent pads; avoid water jets to prevent dust dispersion .
  • Disposal : Incinerate via licensed facilities; do not release into drains .

Advanced: How can racemization be minimized during peptide coupling?

Q. Racemization Drivers :

  • High temperatures (>25°C) and prolonged basic conditions promote epimerization .

Q. Mitigation Strategies :

  • Low-Temperature Coupling : Conduct reactions at 0–4°C using HOBt/DIC activation .
  • Coupling Agents : Use OxymaPure®/DIC, which reduce racemization by 50% compared to HOBt .
  • Time Optimization : Limit coupling steps to ≤2 hr to minimize base exposure .

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